

physical and chemical properties of 2,6-Dichloroquinoxaline

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Compound of Interest

Compound Name: 2,6-Dichloroquinoxaline

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2,6-Dichloroquinoxaline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloroquinoxaline is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a variety of organic molecules. Its unique structural and electronic properties, conferred by the presence of two chlorine atoms on the quinoxaline scaffold, make it a versatile building block in medicinal chemistry, agrochemical development, and materials science. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of **2,6-dichloroquinoxaline**. Detailed experimental protocols for its preparation and characterization are presented, alongside a summary of its known applications.

Physical and Chemical Properties

2,6-Dichloroquinoxaline is a stable crystalline solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.



Property	Value	Reference(s)
Molecular Formula	C8H4Cl2N2	[3]
Molecular Weight	199.04 g/mol	[3]
Appearance	White to pale yellow or orange- green crystalline solid	[3]
Melting Point	153-157 °C	[3]
Boiling Point	~278.7 °C (predicted)	[3]
Solubility	Insoluble in water. Slightly soluble in chloroform and methanol (especially upon heating). Soluble in benzene and toluene.	[2][3]
рКа	-2.42 ± 0.30 (predicted)	[2]

Synthesis of 2,6-Dichloroquinoxaline

Several synthetic routes have been established for the preparation of **2,6-dichloroquinoxaline**. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

From 2-Hydroxy-6-chloroquinoxaline

A common and efficient method involves the chlorination of 2-hydroxy-6-chloroquinoxaline.[3]

Experimental Protocol:

- In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
- To the flask, add 2-hydroxy-6-chloroquinoxaline.
- Carefully add an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).



- The reaction mixture is then heated to reflux and maintained at this temperature for a specified period, typically several hours, while stirring.
- The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion, the excess chlorinating agent is carefully removed, often by distillation under reduced pressure.
- The residue is then cautiously quenched by pouring it onto crushed ice or into cold water.
- The precipitated solid product is collected by vacuum filtration.
- The crude product is washed thoroughly with water until the filtrate is neutral.
- The solid is then dried.
- For further purification, recrystallization from a suitable solvent system, such as ethanol/water, can be performed to yield high-purity **2,6-dichloroquinoxaline**.

From p-Chloro-o-nitroaniline and Diketene

An alternative synthesis route starts from p-chloro-o-nitroaniline and diketene, proceeding through a series of reactions.

Experimental Protocol:

- Condensation: p-Chloro-o-nitroaniline is reacted with diketene to form an acetoacetylated intermediate.
- Cyclization: The intermediate undergoes cyclization to form a quinoxalinone precursor.
- Reduction: The nitro group is reduced to an amino group. A common reducing agent for this step is sodium hydrosulfide (NaHS).
- Acidification: The reaction mixture is acidified.



Chlorination: The final step involves chlorination of the quinoxalinone intermediate to yield
 2,6-dichloroquinoxaline.

Reactivity and Chemical Properties

The chemical reactivity of **2,6-dichloroquinoxaline** is primarily dictated by the two chlorine substituents on the quinoxaline ring. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the chlorine atom at the 2-position, making it more susceptible to nucleophilic substitution compared to the chlorine atom at the 6-position on the benzene ring.

[3] This differential reactivity allows for regioselective functionalization of the molecule, which is a key aspect of its utility in organic synthesis.

The quinoxaline core is a stable aromatic system. The dual chlorine substitution enhances its reactivity and facilitates electrophilic aromatic substitution reactions, enabling a wide range of synthetic modifications.[3]

Spectroscopic Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **2,6-dichloroquinoxaline** is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The spectrum would consist of a set of coupled multiplets corresponding to the three protons on the benzene ring. The exact chemical shifts and coupling constants would depend on the solvent used for analysis.

¹³C NMR: The carbon-13 NMR spectrum will exhibit distinct signals for each of the eight carbon atoms in the molecule, unless there is accidental chemical shift equivalence. The carbons attached to the chlorine atoms (C2 and C6) and the carbons adjacent to the nitrogen atoms (C3 and C8a) are expected to have characteristic chemical shifts. The quaternary carbons will typically show weaker signals compared to the protonated carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **2,6-dichloroquinoxaline** would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

• C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.



- C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the quinoxaline ring system will be observed in the region of 1600-1450 cm⁻¹.
- C-Cl stretching: The carbon-chlorine stretching vibrations will give rise to absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of **2,6-dichloroquinoxaline** will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak will be approximately 65% of the intensity of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak intensity. Fragmentation would likely involve the loss of chlorine atoms and/or hydrogen cyanide (HCN) from the pyrazine ring.

Applications

2,6-Dichloroquinoxaline is a valuable intermediate in several fields:

- Agrochemicals: It is a key precursor in the industrial synthesis of the herbicide quizalofopethyl.[4] This herbicide is used to control grass weeds in various broadleaf crops.
- Pharmaceuticals: The quinoxaline scaffold is a common motif in many biologically active
 compounds. 2,6-Dichloroquinoxaline serves as a starting material for the synthesis of
 derivatives with potential therapeutic applications, including as kinase inhibitors for cancer
 therapy.[2]
- Materials Science: Derivatives of 2,6-dichloroquinoxaline are being investigated for their applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic semiconductors.[2][4]

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that **2,6-dichloroquinoxaline** itself is an active modulator of specific biological signaling pathways. Its primary role is that of a synthetic intermediate used to build more complex molecules which



may possess biological activity. For instance, various derivatives of the quinoxaline core have been investigated as inhibitors of protein kinases, which are key components of cellular signaling cascades. However, the biological activity is a property of the final, more complex molecule, not of the **2,6-dichloroquinoxaline** starting material.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of **2,6-dichloroquinoxaline**.

Caption: Synthesis and Characterization Workflow.

Safety Information

2,6-Dichloroquinoxaline should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[2] It is also important to avoid inhalation of the dust. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

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